REACTION_CXSMILES
|
C(Br)C=C.[C:5]([O-:8])([O-])=O.[K+].[K+].[CH2:11]([O:14][C:15]1[CH:22]=[CH:21][C:18](C=C)=[CH:17][CH:16]=1)[CH:12]=[CH2:13]>CC(C)=O>[CH2:11]([O:14][C:15]1[CH:22]=[CH:21][C:18]([CH:5]=[O:8])=[CH:17][CH:16]=1)[CH:12]=[CH2:13] |f:1.2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)Br
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=C)OC1=CC=C(C=C)C=C1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
C(C=C)OC1=CC=C(C=O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |